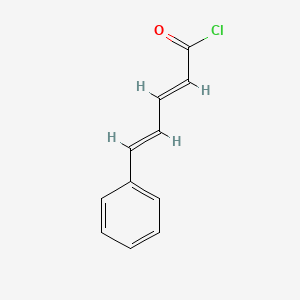

2,4-Pentadienoyl chloride, 5-phenyl-

CAS No.: 100636-30-4

Cat. No.: VC16983143

Molecular Formula: C11H9ClO

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100636-30-4 |

|---|---|

| Molecular Formula | C11H9ClO |

| Molecular Weight | 192.64 g/mol |

| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienoyl chloride |

| Standard InChI | InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |

| Standard InChI Key | VBSYMODXUFYOLA-KBXRYBNXSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C=CC=CC(=O)Cl |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Connectivity

The molecular formula C₁₁H₉ClO delineates a structure comprising 11 carbon atoms, 9 hydrogens, one chlorine atom, and one oxygen atom. The SMILES notation (C1=CC=C(C=C1)C=CC=CC(=O)Cl) reveals a phenyl group (C₆H₅) linked to a pentadienoyl chloride chain. The conjugated double bonds (positions 2,4) and the terminal acyl chloride group (-COCl) confer distinct electronic and steric properties, influencing its reactivity in nucleophilic acyl substitution and cycloaddition reactions .

Stereoelectronic Features

The InChIKey (VBSYMODXUFYOLA-UHFFFAOYSA-N) provides a unique identifier for computational searches, while the InChI string (InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H) encodes atomic connectivity and stereochemical details. The planar geometry of the conjugated diene system facilitates delocalization of π-electrons, enhancing stability and directing regioselectivity in reactions .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometric identification, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 193.04148 | 140.1 |

| [M+Na]+ | 215.02342 | 154.0 |

| [M-H]- | 191.02692 | 142.1 |

These data, derived from ion mobility spectrometry predictions , underscore the compound’s behavior in analytical workflows.

Synthetic Routes and Reaction Mechanisms

Preparation via Ketene Dithioacetal Methanolysis

A seminal synthesis route involves ketene dithioacetals as precursors. As reported by Thieme Connect , treatment of (5-phenyl-2,4-pentadienoyl)ketene dithioacetals with ether-boron trifluoride complex (BF₃·OEt₂) and mercury(II) chloride (HgCl₂) in methanol yields methyl 3-oxo-7-phenyl-4,6-heptadienoate (2k) with efficiencies exceeding 70%. The mechanism proceeds via nucleophilic attack of methanol on the electrophilic acyl chloride, facilitated by BF₃’s Lewis acidity, which polarizes the carbonyl group .

Nazarov Cyclization of Modified Derivatives

Substituting the phenyl group with a 2-methylcinnamoyl moiety redirects reactivity toward Nazarov cyclization. Under analogous conditions, these derivatives form substituted cyclopentenones (4a-f) through a conrotatory electrocyclic process, highlighting the compound’s versatility in accessing carbocyclic frameworks .

Applications in Organic Synthesis

Intermediate for Cyclopentenone Synthesis

The compound’s ability to undergo Nazarov cyclization positions it as a linchpin in synthesizing cyclopentenones—structures prevalent in natural products (e.g., prostaglandins) and bioactive molecules. For instance, cyclization of 3a-f derivatives yields 4a-f, which exhibit potential as anti-inflammatory or anticancer agents .

Cross-Coupling Reactions

Future Directions and Research Opportunities

Exploration of Catalytic Asymmetric Reactions

Leveraging chiral catalysts to induce asymmetry in cyclization or coupling reactions could yield enantiomerically enriched cyclopentenones, broadening utility in pharmaceutical synthesis.

Computational Modeling of Reactivity

Density functional theory (DFT) studies on the compound’s π-system could elucidate transition states in electrocyclic processes, enabling predictive design of novel derivatives.

Expansion into Materials Science

Incorporation into conjugated polymers or metal-organic frameworks (MOFs) may exploit its extended π-system for optoelectronic applications, such as organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume